N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine
Description
N¹-[(3,4,5-Trimethoxyphenyl)methyl]-N²-undecylethane-1,2-diamine is a synthetic diamino compound featuring a 3,4,5-trimethoxyphenylmethyl group at the N¹ position and a long undecyl chain (C11) at the N² position of an ethane-1,2-diamine backbone. The trimethoxyphenyl moiety is a common pharmacophore in antimitotic agents, such as combretastatins and benzothiophene derivatives, where it contributes to tubulin-binding activity .
Properties
CAS No. |
627522-86-5 |
|---|---|
Molecular Formula |
C23H42N2O3 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N'-[(3,4,5-trimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H42N2O3/c1-5-6-7-8-9-10-11-12-13-14-24-15-16-25-19-20-17-21(26-2)23(28-4)22(18-20)27-3/h17-18,24-25H,5-16,19H2,1-4H3 |
InChI Key |
NSXHYVIHYCMBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction
One effective method for synthesizing N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves a Grignard reaction. This method typically includes the following steps:
-
- 3,4,5-trimethoxybenzyl bromide
- Undecylamine
- Magnesium turnings
- Anhydrous ether (as a solvent)
-
- In a dry flask under an inert atmosphere (nitrogen), magnesium turnings are added to anhydrous ether.
- The bromide is then slowly introduced while stirring to form the Grignard reagent.
- After complete formation of the Grignard reagent, undecylamine is added dropwise.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through standard extraction techniques.
Amination Reaction
Another method involves direct amination of a suitable precursor:
-
- Aldehyde or ketone derivative of undecane
- Trimethoxyphenylmethylamine
- Catalysts such as palladium or nickel
-
- The aldehyde or ketone is reacted with trimethoxyphenylmethylamine in the presence of a catalyst.
- The reaction typically occurs under hydrogen atmosphere to facilitate the amination process.
- The product can be isolated using standard filtration and crystallization techniques.
Cyclization Method
Cyclization provides another avenue for synthesis:
-
- A suitable di-amino precursor
- Trimethoxybenzaldehyde
- Acid catalyst (e.g., hydrochloric acid)
-
- The di-amino precursor is mixed with trimethoxybenzaldehyde in the presence of an acid catalyst.
- The mixture is heated to promote cyclization.
- Upon completion, the product can be isolated and purified.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Grignard Reaction | Magnesium, Trimethoxybenzyl bromide, Undecylamine | Inert atmosphere, Room temperature | Variable |
| Amination Reaction | Aldehyde/Ketone derivative, Trimethoxyphenylmethylamine | Hydrogen atmosphere | Variable |
| Cyclization Method | Di-amino precursor, Trimethoxybenzaldehyde | Heated with acid catalyst | Variable |
The choice of preparation method significantly affects the yield and purity of this compound.
Grignard reactions are known for their high reactivity and can yield high-purity products; however, they require strict moisture control.
Amination reactions can be more straightforward but may involve complex purification steps depending on by-products formed during the reaction.
Cyclization methods offer an alternative that can simplify synthesis through fewer steps but may lead to lower yields due to side reactions.
The synthesis of this compound presents multiple pathways each with distinct advantages and challenges. Careful selection of reagents and conditions is crucial for optimizing yield and purity in practical applications. Future research should focus on refining these methods further to enhance efficiency and reduce costs associated with large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific functionalities.
Industry: It can be utilized in the synthesis of other complex molecules or as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N1-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The undecyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
N¹-[(4-Chlorophenyl)(phenyl)methyl]-N²-(2-methylpropyl)ethane-1,2-diamine (CAS 23892-44-6)
- Structure : Features a 4-chlorophenyl-phenylmethyl group at N¹ and an isobutyl group at N².
- Molecular Formula : C₁₉H₂₅ClN₂.
- Key Differences : The absence of a trimethoxyphenyl group and a shorter branched alkyl chain (isobutyl vs. undecyl) may reduce tubulin-binding affinity and alter solubility.
- Relevance : Demonstrates how halogenated aromatic groups and branched alkyl chains impact physicochemical properties .
N¹,N²-Diphenylethane-1,2-diamine
- Structure : Phenyl groups at both N¹ and N² positions.
- Molecular Formula : C₁₄H₁₆N₂.
- Key Differences : Symmetrical substitution with phenyl groups contrasts with the asymmetric trimethoxyphenyl/undecyl substitution in the target compound. This symmetry may limit cellular uptake compared to the lipophilic undecyl chain .
Compounds with Trimethoxyphenyl Pharmacophores
Combretastatin A-4 Prodrugs (e.g., Sodium Phosphate Derivative 1n)
- Structure : 3,4,5-Trimethoxyphenyl linked to a stilbene core.
- Key Differences : The stilbene backbone (vs. ethane-1,2-diamine) and phosphate prodrug modification enhance water solubility.
- Biological Activity : Combretastatin A-4 derivatives exhibit potent antimitotic effects (GI₅₀ < 10 nM in some cancer cell lines) but face challenges in solubility, addressed via prodrug formulations .
Benzothiophene Acrylonitrile Derivatives (e.g., Compound 32)
- Structure : Trimethoxyphenyl group attached to a benzothiophene-acrylonitrile scaffold.
- Biological Activity: GI₅₀ values range from <10 nM to >100 nM in NCI-60 cancer cell lines. Notably, these compounds overcome P-glycoprotein-mediated drug resistance, a significant advantage over conventional chemotherapeutics .
Data Table: Key Properties of Comparable Compounds
Key Observations :
Alkyl Chain Impact : The undecyl chain in the target compound may improve membrane permeability compared to shorter chains (e.g., isobutyl in CAS 23892-44-6) but could reduce aqueous solubility.
Solubility Challenges : Unlike combretastatin prodrugs, the target compound lacks hydrophilic modifications, likely necessitating formulation strategies for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
